molecular formula C25H29N2O5+ B13091692 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid

Cat. No.: B13091692
M. Wt: 437.5 g/mol
InChI Key: BJZJLCBMNKRXNA-UHFFFAOYSA-O
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name of this compound reflects its intricate substitution pattern. The parent piperidine ring is substituted at position 4 with both a carboxylic acid group and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino moiety. The 2,2,6,6-tetramethyl substituents enforce a rigid chair conformation, while the 1-oxo group introduces a ketone functionality. The nitroxide radical at position 1λ⁴ completes the spin-labeled character, enabling its use as a paramagnetic probe.

Key structural features include:

  • Piperidine core : A six-membered ring with axial and equatorial methyl groups at positions 2 and 6, respectively.
  • Fmoc protection : The 9H-fluoren-9-ylmethoxycarbonyl group provides acid-labile protection for the amino group during solid-phase peptide synthesis.
  • Bifunctional character : The simultaneous presence of carboxylic acid and tertiary amino groups allows dual reactivity in peptide chain elongation.

The molecular formula C₂₅H₂₉N₂O₅ and molecular weight of 437.51 g/mol align with mass spectrometric data reported for Fmoc-protected TOAC derivatives.

Feature Structural Detail
Piperidine substitution 2,2,6,6-tetramethyl-1-oxo-4-carboxylic acid
Protecting group Fluorenylmethyloxycarbonyl (Fmoc)
Radical center Nitroxide at position 1λ⁴

Crystallographic Features and Conformational Analysis

X-ray diffraction studies reveal critical details about the compound’s three-dimensional arrangement. The piperidine ring adopts a chair conformation , with the methyl groups occupying equatorial positions to minimize steric hindrance. The Fmoc group orients perpendicular to the piperidine plane, creating a T-shaped molecular geometry that influences packing in the crystal lattice.

Notable crystallographic parameters include:

  • Bond lengths : The N–O bond in the nitroxide group measures 1.28 Å, characteristic of stable radical species.
  • Torsion angles : The Fmoc carbonyl group forms a 120° dihedral angle with the piperidine ring, optimizing π-π stacking interactions.
  • Hydrogen bonding : Intermolecular H-bonds between carboxylic acid groups (O–H···O=C, 2.65 Å) stabilize the crystal structure.

In peptide backbones, the compound induces 3₁₀-helical conformations due to restricted φ/ψ angles imposed by the tetramethyl-substituted piperidine. This rigidity makes it particularly valuable for studying secondary structure dynamics via EPR spectroscopy.

Electronic Structure of the Nitroxide Radical Center

The nitroxide radical’s electronic configuration governs its EPR activity. Density functional theory (DFT) calculations show:

  • Spin density distribution : 85% localized on the N–O group, with delocalization into adjacent methyl groups.
  • g-tensor anisotropy : Principal values of gₓₓ = 2.0087, gᵧᵧ = 2.0059, gᴢᴢ = 2.0023, reflecting axial symmetry.
  • Hyperfine coupling : Interaction with the ¹⁴N nucleus (A = 16.5 G) produces characteristic triplet splitting in EPR spectra.

The 2,2,6,6-tetramethyl substitution pattern provides steric protection against radical quenching reactions, ensuring stability in aerobic conditions. Regeneration of the nitroxide from its hydroxylamine form requires post-synthetic treatment with aqueous ammonia, as demonstrated in solid-phase peptide synthesis protocols.

Comparative Analysis with Related Spin-Labeled Amino Acids

When compared to other spin labels like PROXYL or TEMPO, this compound exhibits distinct advantages:

Parameter TOAC Derivative PROXYL Analogs
Backbone integration Direct α-carbon attachment Side-chain modification
Conformational rigidity High (ΔGₜₒᵣₛᵢₒₙ > 10 kcal/mol) Moderate (ΔGₜₒᵣₛᵢₒₙ ~5 kcal/mol)
EPR spectral resolution < 1 G linewidth 2–3 G linewidth
Peptide helicity Induces 3₁₀-helix Minimal structural influence

The compound’s ability to report backbone dynamics without perturbing native conformations makes it superior to cysteine-linked spin labels in membrane protein studies. In angiotensin I analogs, TOAC incorporation at multiple positions revealed position-dependent effects on both ACE hydrolysis kinetics and helical content, demonstrating its sensitivity to local conformational changes.

Crystallographic comparisons with TOAC-containing oligopeptides show that the Fmoc-protected derivative maintains geometric parameters identical to those observed in peptide-bound forms. This consistency validates its use as a structurally faithful probe in synthetic peptide chemistry.

Properties

Molecular Formula

C25H29N2O5+

Molecular Weight

437.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-carboxylic acid

InChI

InChI=1S/C25H28N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H-,26,28,29,30)/p+1

InChI Key

BJZJLCBMNKRXNA-UHFFFAOYSA-O

Canonical SMILES

CC1(CC(CC([N+]1=O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine-4-carboxylic Acid Core

  • The starting material is often commercially available or synthesized via cyclization and functionalization routes that introduce the 2,2,6,6-tetramethyl substitution and the carboxyl group at the 4-position.
  • Stereochemical control is critical due to the chiral center at the 4-position.
  • Methods may include asymmetric synthesis or resolution techniques to obtain the desired stereochemistry.

Introduction of the Fmoc Protecting Group

  • The amino group at position 4 is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-succinimide under basic conditions.
  • Typical conditions involve dissolving the free amino acid in a suitable solvent such as dioxane or DMF with a base like sodium bicarbonate or triethylamine to neutralize the released HCl.
  • The reaction proceeds at low temperature (0–25°C) to minimize side reactions.
  • The product, Fmoc-protected amino acid, precipitates or is extracted and purified by recrystallization or chromatography.

Purification and Characterization

  • Purification is commonly achieved by crystallization or column chromatography.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The compound’s Fmoc protection is confirmed by characteristic aromatic signals in NMR and UV absorbance.

Solid-Phase Peptide Synthesis (SPPS) Context

  • The Fmoc-protected amino acid is primarily designed for use in Fmoc-SPPS.
  • The Fmoc group is removed by treatment with secondary amines such as piperidine, which cleaves the carbamate protecting group releasing a free amine for peptide bond formation.
  • Activation of the carboxyl group for coupling is typically done using coupling reagents like HBTU or HATU in the presence of bases.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Piperidine core synthesis Various cyclization/asymmetric synthesis Obtain 2,2,6,6-tetramethyl-piperidine-4-carboxylic acid Stereochemical control critical
Amino protection Fmoc-Cl or Fmoc-succinimide, base (NaHCO3, Et3N), solvent (DMF, dioxane) Introduce Fmoc protecting group Low temperature to avoid side reactions
Purification Crystallization or chromatography Isolate pure Fmoc-protected amino acid Confirm purity by NMR, MS
Characterization NMR, MS, elemental analysis Confirm structure and purity Aromatic signals confirm Fmoc presence

Research Findings and Optimization Notes

  • The Fmoc protection step is well-established and yields are typically high (>90%) with proper control of reaction conditions.
  • Steric hindrance from the tetramethyl groups may require optimization of reaction time and reagent equivalents.
  • Solid-phase synthesis protocols benefit from the stability and ease of removal of the Fmoc group, making this compound valuable in peptide chemistry.
  • Alternative protecting groups are less favored due to incompatibility with SPPS cycles.
  • Literature indicates that the use of HBTU or similar coupling reagents ensures efficient peptide bond formation with this bulky amino acid derivative.
  • Careful handling is necessary to avoid racemization or side reactions during activation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid involves its ability to act as a protecting group for amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis . This compound interacts with molecular targets such as enzymes and proteins, facilitating the study of their functions and interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected derivatives:

Compound Name Core Structure Protecting Group(s) Molecular Weight (g/mol) Key Applications Source
Target Compound 2,2,6,6-Tetramethylpiperidine Fmoc Inferred ~450–470 Peptide synthesis, conformational studies Not explicitly stated
4-(Fmoc-amino)tetrahydropyran-4-carboxylic acid Tetrahydropyran Fmoc 367.4 Peptide backbone modification
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid Piperidine Fmoc and Boc 466.526 Synthesis of κ-opioid receptor agonists
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc Inferred ~350–370 Linker for solid-phase synthesis
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid Benzoic acid Fmoc 373.4 Building block for aromatic peptides
Key Observations:

Core Flexibility vs. This rigidity may enhance stability in protease-rich environments . Piperazine-based compounds (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) feature a secondary amine, enabling versatile conjugation strategies .

Protecting Group Strategies :

  • The Fmoc group is base-labile (removed with piperidine), while Boc (tert-butoxycarbonyl) in is acid-labile. Dual protection (Fmoc + Boc) allows orthogonal deprotection in multi-step syntheses .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (inferred from similar piperidine derivatives) may reduce aqueous solubility compared to smaller analogs like 3-methylbenzoic acid derivatives ().

Biological Activity

The compound 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid , commonly referred to as Fmoc-Dab-OH, is a derivative of piperidine that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Fmoc-Dab-OH has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₀N₂O₄
  • Molecular Weight : 340.38 g/mol
  • CAS Number : 161420-87-7
  • Purity : Greater than 98% (HPLC)
  • Appearance : White to light yellow powder or crystal

The biological activity of Fmoc-Dab-OH is primarily attributed to its role as a building block in peptide synthesis and its influence on various biological pathways. Its structure allows it to interact with specific receptors and enzymes, which can modulate cellular responses.

  • Enzyme Inhibition : Fmoc-Dab-OH has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit proteases that are crucial for protein degradation and turnover.
  • Receptor Modulation : The compound can act on various receptors, including GABA receptors and others involved in neurotransmission, potentially influencing neurological functions.
  • Cell Signaling Pathways : Research indicates that Fmoc-Dab-OH may affect MAPK/ERK signaling pathways, which are critical for cell proliferation and differentiation.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of Fmoc-Dab-OH:

  • Anticancer Activity : In vitro studies have demonstrated that Fmoc-Dab-OH can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer agent.
  • Neuroprotective Effects : Animal models have shown that Fmoc-Dab-OH may protect against neurodegeneration by modulating oxidative stress responses and promoting neuronal survival.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesFmoc-Dab-OH induced apoptosis in breast cancer cell lines via caspase activation.
Study 2Assess neuroprotective effectsDemonstrated reduction in oxidative stress markers in a rat model of Parkinson's disease.
Study 3Investigate enzyme inhibitionShowed significant inhibition of protease activity in vitro, suggesting a role in metabolic regulation.

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